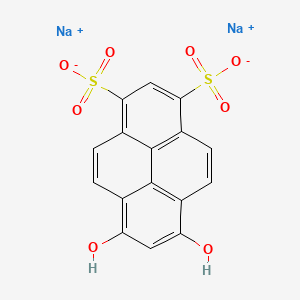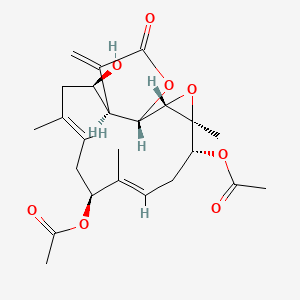
Tetrakis(acetoxymercuri)methan
Übersicht
Beschreibung
Tetrakis(acetoxymercuri)methane is an organometallic compound with the chemical formula C(HgOOCCH₃)₄. It is known for its unique structure, consisting of a central carbon atom bonded to four mercury atoms, each of which is further bonded to an acetoxy group. This compound is primarily used as a polymetallic reagent for labeling sulfur sites in polynucleotides and preparing heavy metal derivatives of proteins for x-ray crystallographic studies .
Wissenschaftliche Forschungsanwendungen
Tetrakis(acetoxymercuri)methane has several scientific research applications:
Wirkmechanismus
Target of Action
Tetrakis(acetoxymercuri)methane primarily targets sulfur sites in nucleic acids . It binds to the sulfur atom of 6-thioguanosine and also to the 4-thiouridine residue of Escherichia coli tRNAVal . These sulfur sites play crucial roles in the structure and function of nucleic acids, influencing their stability, replication, and transcription processes.
Mode of Action
The compound forms a 4:1 complex with 6-thioguanosine . This interaction is facilitated by the addition of 3 equivalents of N,N-dimethyl-2-amino-ethanethiol hydrochloride to tetrakis(acetoxymercuri)methane, which effectively blocks three of the four mercury atoms, rendering the compound monofunctional toward 6-thioguanosine . This selective binding allows the compound to interact specifically with sulfur sites without forming intermolecular crosslinks .
Result of Action
The binding of tetrakis(acetoxymercuri)methane to sulfur sites in nucleic acids can potentially alter the structure and function of these molecules . .
Biochemische Analyse
Biochemical Properties
Tetrakis(acetoxymercuri)methane plays a significant role in biochemical reactions, particularly in labeling sulfur sites in nucleic acids. It binds to the sulfur atom of 6-thioguanosine and the 4-thiouridine residue of Escherichia coli tRNAVal, forming a 4:1 complex with 6-thioguanosine . This compound is also used to prepare heavy metal derivatives of proteins for x-ray crystallographic studies . The interactions of Tetrakis(acetoxymercuri)methane with these biomolecules are crucial for understanding its biochemical properties.
Cellular Effects
Tetrakis(acetoxymercuri)methane affects various types of cells and cellular processes. It influences cell function by binding to sulfur-containing biomolecules, which can impact cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to label sulfur sites in nucleic acids suggests that it may play a role in modulating genetic information and protein synthesis within cells.
Molecular Mechanism
The molecular mechanism of Tetrakis(acetoxymercuri)methane involves its binding interactions with biomolecules. It binds to the sulfur atom of 6-thioguanosine and the 4-thiouridine residue of Escherichia coli tRNAVal, forming a stable complex . This binding interaction is essential for its role as a polymetallic reagent in labeling sulfur sites in polynucleotides. Additionally, the compound’s ability to block three of the four mercury atoms with N,N-dimethyl-2-amino-ethanethiol hydrochloride renders it monofunctional toward 6-thioguanosine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tetrakis(acetoxymercuri)methane change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Tetrakis(acetoxymercuri)methane remains stable under appropriate conditions, allowing it to be a useful reagent for extended periods
Dosage Effects in Animal Models
The effects of Tetrakis(acetoxymercuri)methane vary with different dosages in animal models. At lower doses, the compound effectively labels sulfur sites in nucleic acids without causing significant toxicity . At higher doses, Tetrakis(acetoxymercuri)methane may exhibit toxic or adverse effects, highlighting the importance of determining the appropriate dosage for experimental use.
Metabolic Pathways
Tetrakis(acetoxymercuri)methane is involved in metabolic pathways that include interactions with enzymes and cofactors. Its role in labeling sulfur sites in nucleic acids suggests that it may influence metabolic flux and metabolite levels within cells
Transport and Distribution
The transport and distribution of Tetrakis(acetoxymercuri)methane within cells and tissues are essential for its biochemical activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . Understanding these interactions is crucial for optimizing the compound’s use in biochemical applications.
Subcellular Localization
Tetrakis(acetoxymercuri)methane’s subcellular localization affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms are vital for its role in labeling sulfur sites and preparing heavy metal derivatives of proteins for x-ray crystallographic studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetrakis(acetoxymercuri)methane can be synthesized through the reaction of mercuric acetate with methane in the presence of a suitable solvent. The reaction typically involves the following steps:
- Dissolution of mercuric acetate in an appropriate solvent such as acetic acid.
- Introduction of methane gas into the solution under controlled temperature and pressure conditions.
- Isolation and purification of the resulting tetrakis(acetoxymercuri)methane crystals .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of tetrakis(acetoxymercuri)methane on a larger scale would likely involve similar reaction conditions with optimized parameters for yield and purity. The use of continuous flow reactors and advanced purification techniques could enhance the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions: Tetrakis(acetoxymercuri)methane undergoes various chemical reactions, including:
Substitution Reactions: The acetoxy groups can be substituted with other ligands, such as thiol groups, under appropriate conditions.
Complex Formation: It forms complexes with sulfur-containing compounds, such as 6-thioguanosine and 4-thiouridine.
Common Reagents and Conditions:
N,N-Dimethyl-2-amino-ethanethiol Hydrochloride: This reagent is used to block three of the four mercury atoms, rendering the compound monofunctional toward specific sulfur-containing targets.
Major Products Formed:
Vergleich Mit ähnlichen Verbindungen
- Ethylmercuric Chloride
- Methylmercury Hydroxide
- Phenylmercury Propionate
- Diphenylmercury
Comparison: Tetrakis(acetoxymercuri)methane is unique due to its tetravalent mercury structure, which allows for the simultaneous interaction with multiple sulfur sites. This polymetallic nature distinguishes it from other mercury compounds that typically interact with a single site. Additionally, the presence of acetoxy groups provides versatility in chemical modifications and applications .
Eigenschaften
IUPAC Name |
acetyloxy-[tris(acetyloxymercurio)methyl]mercury | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C2H4O2.C.4Hg/c4*1-2(3)4;;;;;/h4*1H3,(H,3,4);;;;;/q;;;;;4*+1/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFKDCOYEVSHMN-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[Hg]C([Hg]OC(=O)C)([Hg]OC(=O)C)[Hg]OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Hg4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179867 | |
| Record name | Tetrakis(acetoxymercuri)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1050.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25201-30-3 | |
| Record name | Tetrakis(acetoxymercuri)methane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025201303 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC150867 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150867 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetrakis(acetoxymercuri)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TETRAKIS(ACETOXYMERCURI)METHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VCG6X60HJW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does tetrakis(acetoxymercuri)methane interact with its target, and what are the downstream effects?
A: Tetrakis(acetoxymercuri)methane primarily interacts with sulfur atoms. [, , , , ] It forms a strong complex with the sulfur atom of 6-thioguanosine and binds to the 4-thiouridine residue in Escherichia coli tRNAVal. [] This binding to sulfur atoms, particularly in nucleic acids and potentially in proteins, makes it a useful reagent for labeling and studying these biomolecules. [, ] For instance, it has been used to label fd bacteriophage coat proteins for visualization using a scanning transmission electron microscope. []
Q2: What is the structural characterization of tetrakis(acetoxymercuri)methane?
A: Tetrakis(acetoxymercuri)methane has the molecular formula C9H12Hg4O8. [] While its exact molecular weight may vary slightly based on isotopic abundance, it is approximately 953 g/mol. [] X-ray crystallography confirms its structure comprises a central carbon atom bonded to four mercury atoms, each further linked to an acetoxy group (–OCOCH3). []
Q3: Are there any catalytic properties and applications associated with tetrakis(acetoxymercuri)methane?
A: The provided research does not elaborate on the catalytic properties of tetrakis(acetoxymercuri)methane. Its primary use, as highlighted in the papers, is as a labeling reagent for sulfur-containing biomolecules. [, , ]
Q4: Have there been any studies exploring the structure-activity relationship (SAR) of tetrakis(acetoxymercuri)methane?
A: While the research mentions using N,N-dimethyl-2-amino-ethanethiol hydrochloride to block three of the four mercury atoms in tetrakis(acetoxymercuri)methane to make it monofunctional, [] there isn't extensive discussion on broader SAR studies. Further research is needed to understand how modifications to its structure impact its binding affinity, specificity, and other properties.
Q5: What are the known toxicological and safety concerns related to tetrakis(acetoxymercuri)methane?
A5: Given that tetrakis(acetoxymercuri)methane contains mercury, it is crucial to handle it with extreme caution. Mercury and its compounds are known to be highly toxic, potentially leading to severe health issues upon exposure. Unfortunately, the provided research does not offer specific data on the compound's toxicity profile. Therefore, assuming its toxicity and taking appropriate safety measures during handling and disposal are essential.
Q6: What analytical methods are typically employed to characterize and quantify tetrakis(acetoxymercuri)methane?
A: X-ray crystallography has been instrumental in determining the structure of tetrakis(acetoxymercuri)methane. [, ] Additionally, vibrational spectroscopy, including infrared and Raman spectroscopy, provides valuable information about its molecular vibrations and structure. [, , ] The specific methods for quantification may vary depending on the sample matrix and the desired level of sensitivity.
Q7: Is there any historical context or are there any milestones associated with the research and use of tetrakis(acetoxymercuri)methane?
A: While a detailed historical account is not available in the provided research, the use of tetrakis(acetoxymercuri)methane as a labeling reagent for sulfur in biomolecules seems to be a significant milestone. [, ] This application has potential implications for understanding the structure and function of biomolecules like nucleic acids and proteins.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5R,6S)-4-[(4-chlorophenyl)methylamino]-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid](/img/structure/B1255343.png)
![(3aS,5S,9aS)-2-[(2-methylphenyl)methyl]-5-(1-methyl-3-phenyl-4-pyrazolyl)-3a,4,5,7,8,9-hexahydro-3H-pyrrolo[3,4-h]pyrrolizin-1-one](/img/structure/B1255344.png)
![(6E)-6-{[5-(benzylthio)-2-furyl]methylene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B1255345.png)

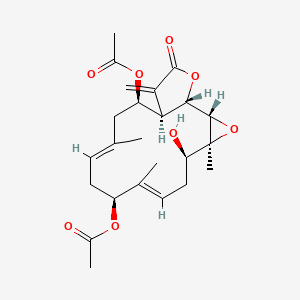


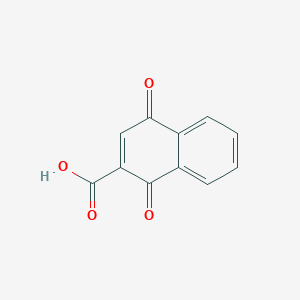
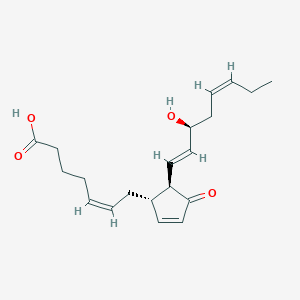
![[(1S,2S,8R,11S,13S,15S)-15-[(1S,4R,8aS)-4-acetyloxy-1-formyl-1-hydroxy-5,5,8a-trimethyl-4a,6,7,8-tetrahydro-4H-naphthalen-2-yl]-11-hydroxy-2,6,6-trimethyl-12,14,16-trioxatetracyclo[8.6.0.01,13.02,7]hexadec-9-en-8-yl] acetate](/img/structure/B1255356.png)
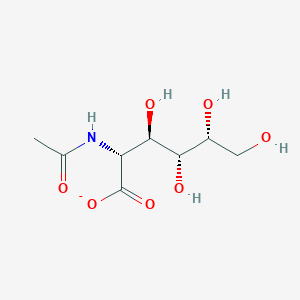
![N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-2-[(1R,8S,11E,15S,18S,25S,26R,35R,37S,53S,59S)-18-[(2S,3R)-2,3-dihydroxybutan-2-yl]-11-ethylidene-59-hydroxy-8-[(1R)-1-hydroxyethyl]-31-[(1S)-1-hydroxyethyl]-26,46-dimethyl-40,43-dimethylidene-6,9,16,23,28,38,41,44,47-nonaoxo-37-propan-2-yl-27-oxa-3,13,20,56-tetrathia-7,10,17,24,36,39,42,45,48,52,58,61,62,63,64-pentadecazanonacyclo[23.23.9.329,35.12,5.112,15.119,22.154,57.01,53.032,60]tetrahexaconta-2(64),4,12(63),19(62),21,29(61),30,32(60),33,51,54,57-dodecaen-51-yl]-1,3-thiazole-4-carboxamide](/img/structure/B1255361.png)
